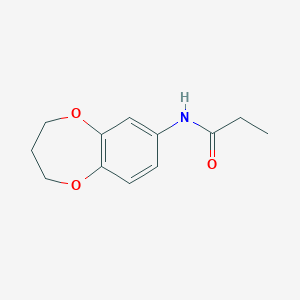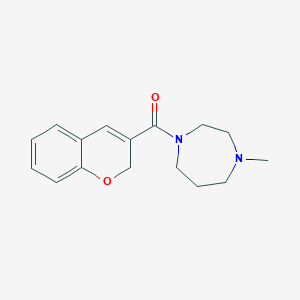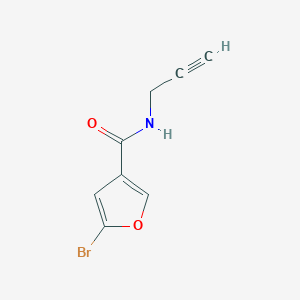
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide, commonly known as BDP, is a chemical compound that has recently gained significant attention in the scientific research community due to its potential therapeutic applications. BDP belongs to the class of benzodioxepin compounds, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Applications De Recherche Scientifique
BDP has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BDP has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BDP has been studied for its potential antifungal properties, as it can inhibit the growth of various fungal species.
Mécanisme D'action
The mechanism of action of BDP is not fully understood, but it is believed to act through multiple pathways. BDP has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. BDP has also been shown to inhibit the growth of fungal species by disrupting the cell wall and membrane.
Biochemical and Physiological Effects
BDP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. BDP also has anti-inflammatory properties, which can reduce inflammation in various disease states. Additionally, BDP has been shown to inhibit the growth of fungal species, which can be useful in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDP in lab experiments is that it has a high degree of purity, which ensures that the results obtained are accurate and reproducible. Additionally, BDP has been shown to have low toxicity in animal studies, which makes it a safe compound to work with. However, one of the limitations of using BDP in lab experiments is that it is a relatively new compound, and its properties and mechanisms of action are not fully understood.
Orientations Futures
There are several future directions for the research on BDP. One area of research is to further investigate its anticancer properties and its potential use in cancer therapy. Another area of research is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanisms of action of BDP and to identify potential drug targets. Finally, the synthesis of BDP can be optimized to improve its yield and purity, which can facilitate its use in various scientific research applications.
Conclusion
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide, or BDP, is a promising chemical compound that has potential therapeutic applications in various scientific research areas. Its synthesis method has been optimized to achieve a high yield of BDP with minimal impurities. BDP has been shown to have anticancer, anti-inflammatory, and antifungal properties, and its mechanisms of action are still being investigated. While BDP has several advantages for lab experiments, further research is needed to fully understand its properties and mechanisms of action.
Méthodes De Synthèse
The synthesis of BDP involves the reaction of 3,4-methylenedioxybenzaldehyde with propanoyl chloride in the presence of a base catalyst. The resulting product is then reduced using sodium borohydride to yield N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide. This method has been optimized to achieve a high yield of BDP with minimal impurities.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-12(14)13-9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOFTLMIVDYRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)




![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
